molecular formula C15H15N5 B097104 4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline CAS No. 17309-87-4

4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline

Cat. No.: B097104
CAS No.: 17309-87-4
M. Wt: 265.31 g/mol
InChI Key: HWJWAZYFLBYIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline is an aromatic azo compound characterized by the presence of a diazenyl group (-N=N-) linking a dimethylaminophenyl group to an indazole moiety. Azo compounds are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline typically involves the diazotization of a primary aromatic amine followed by coupling with an indazole derivative. The process begins with the formation of a diazonium salt from p-(Dimethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then coupled with 1H-indazole under basic conditions to form the desired azo compound .

Industrial Production Methods

Industrial production of aromatic azo compounds, including this compound, often employs continuous flow reactors to ensure efficient mixing and temperature control. Surface plasmon resonance (SPR)-assisted catalysis has also been explored for the synthesis of aromatic azo compounds, offering advantages such as high efficiency, low energy consumption, and high selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form hydrazo compounds or primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Azoxy derivatives.

    Reduction: Hydrazo derivatives or primary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in photochemical studies.

    Biology: Investigated for its potential as a photoswitchable molecule in biological systems.

    Medicine: Explored for its therapeutic properties, including antineoplastic and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and light-responsive materials

Mechanism of Action

The mechanism of action of 4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline involves the photoisomerization of the azo group. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization affects the electronic distribution within the molecule, influencing its interaction with molecular targets and pathways. The compound’s ability to switch between isomers makes it valuable in applications such as photopharmacology and optogenetics .

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A simpler azo compound with two phenyl rings connected by an azo group.

    Methyl Red: An azo dye with a similar diazenyl group but different substituents on the aromatic rings.

    Phenazopyridine: An azo compound used as a urinary tract analgesic.

Uniqueness

4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline stands out due to its unique combination of a dimethylaminophenyl group and an indazole moiety. This structure imparts distinct photophysical properties and reactivity, making it suitable for specialized applications in materials science and photobiology .

Properties

CAS No.

17309-87-4

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline

InChI

InChI=1S/C15H15N5/c1-20(2)14-7-5-12(6-8-14)17-18-13-4-3-11-10-16-19-15(11)9-13/h3-10H,1-2H3,(H,16,19)

InChI Key

HWJWAZYFLBYIMS-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C=NN3

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C=NN3

Synonyms

4-(1H-Indazol-6-ylazo)-N,N-dimethylbenzen-1-amine

Origin of Product

United States

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